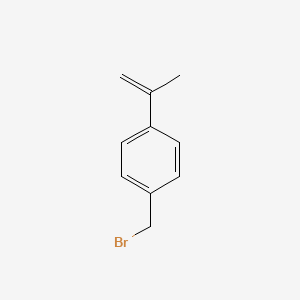
1-(Bromomethyl)-4-(prop-1-en-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-4-(prop-1-en-2-yl)benzene is an organic compound with the molecular formula C10H11Br It is a derivative of benzene, where a bromomethyl group and a prop-1-en-2-yl group are attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-4-(prop-1-en-2-yl)benzene typically involves the bromination of 4-(prop-1-en-2-yl)toluene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction conditions often require controlled temperatures to ensure selective bromination at the methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromomethyl)-4-(prop-1-en-2-yl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions (OH-), amines (NH2R), or thiols (SH-).
Oxidation: The prop-1-en-2-yl group can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions to form corresponding alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiourea (NH2CSNH2) in polar solvents like water or ethanol.
Oxidation: Reagents like potassium permanganate (KMnO4) in acidic or basic conditions, or chromium trioxide (CrO3) in acetic acid.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in dry ether, or hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, amines, or thiols depending on the nucleophile used.
Oxidation: Formation of alcohols or ketones from the prop-1-en-2-yl group.
Reduction: Formation of alkanes from the reduction of the prop-1-en-2-yl group.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-4-(prop-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals, agrochemicals, and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of bioactive compounds.
Medicine: Explored for its role in drug discovery and development. It is used in the synthesis of potential therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the manufacture of dyes, fragrances, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-4-(prop-1-en-2-yl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The prop-1-en-2-yl group can participate in oxidation and reduction reactions, further modifying the compound’s structure and properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-(prop-1-en-2-yl)benzene: Similar structure but with the bromomethyl group at the ortho position relative to the prop-1-en-2-yl group.
1-Bromo-3-(prop-1-en-2-yl)benzene: Similar structure but with the bromomethyl group at the meta position relative to the prop-1-en-2-yl group.
1-Bromo-4-(prop-1-en-2-yl)benzene: Similar structure but without the bromomethyl group.
Uniqueness
1-(Bromomethyl)-4-(prop-1-en-2-yl)benzene is unique due to the presence of both the bromomethyl and prop-1-en-2-yl groups on the benzene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various synthetic and research applications.
Eigenschaften
CAS-Nummer |
89807-13-6 |
|---|---|
Molekularformel |
C10H11Br |
Molekulargewicht |
211.10 g/mol |
IUPAC-Name |
1-(bromomethyl)-4-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C10H11Br/c1-8(2)10-5-3-9(7-11)4-6-10/h3-6H,1,7H2,2H3 |
InChI-Schlüssel |
DHXXPPJIQXFQAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1=CC=C(C=C1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



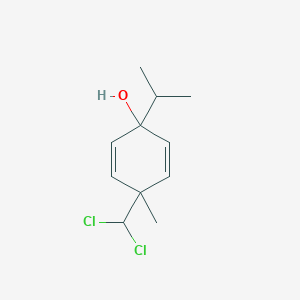
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14389475.png)
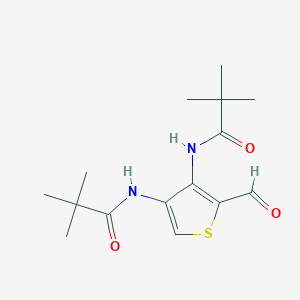
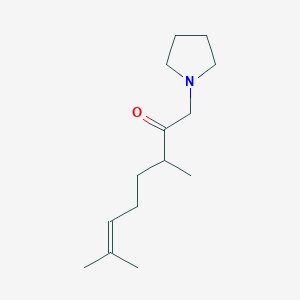
silane](/img/structure/B14389498.png)
![Ethyl 2-[methyl(diphenyl)silyl]decanoate](/img/structure/B14389507.png)
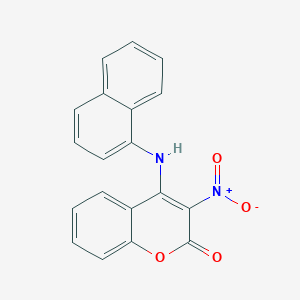

![sodium;9H-indeno[2,1-b]pyridin-9-ide](/img/structure/B14389529.png)
![5-[(3,4-Dihydroisoquinolin-2(1H)-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B14389536.png)
phosphanium chloride](/img/structure/B14389539.png)
![5-[4-(Methylsulfanyl)phenyl]furan-2-carboximidamide](/img/structure/B14389548.png)
![3-[[3-[(3-Amino-3-oxopropyl)amino]-2-hydroxypropyl]amino]propanamide](/img/structure/B14389562.png)
